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Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Cat. No.: B1638452
CAS No.: 104115-70-0
M. Wt: 258.1 g/mol
InChI Key: OQJPFGFLIIVSLF-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry Research

The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals. mdpi.compurkh.com Its prevalence stems from its ability to mimic the structure of tryptophan, an essential amino acid, allowing indole-containing molecules to interact with a wide array of biological targets, including enzymes and receptors. mdpi.com

Indole derivatives are known to exhibit a comprehensive range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. purkh.commdpi.com This versatility has driven extensive research, making the indole nucleus a focal point for the development of new chemical entities (NCEs). mdpi.com The structural rigidity of the indole core, combined with the potential for substitution at multiple positions, allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties to optimize its therapeutic effect.

Overview of Indole-2-carboxylate (B1230498) Derivatives as Pharmacophores

The indole-2-carboxylate moiety represents a specific and highly significant subclass of indole derivatives. In this structure, a carboxylic acid or its ester is attached to the second position of the indole ring. This functional group arrangement is a key pharmacophore, meaning it is a critical structural feature responsible for a molecule's biological activity. The ester or acid group can act as a hydrogen bond donor or acceptor, forming crucial interactions with biological targets. nih.gov

Research has demonstrated the utility of the indole-2-carboxylate scaffold in developing agents for various therapeutic areas. For instance, derivatives of indole-2-carboxylic acid have been investigated as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. Furthermore, indole-2-carboxamide derivatives, where the carboxylate is converted to an amide, have been designed as novel agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for pain and inflammation. mdpi.com The synthesis of various functionalized indoles often begins with a stable precursor like ethyl indol-2-carboxylate, which can be modified through reactions such as alkylation or hydrazinolysis to create libraries of new compounds for screening. mdpi.comresearchgate.net

Indole-2-Carboxylate Derivative ClassTherapeutic Target/ApplicationReported Activity/Significance
N-(3,4-Dichlorobenzyl)-1H-indole-2-carboxamideTRPV1 AgonistSynthesized as a potential modulator of the TRPV1 ion channel for pain and inflammation research. mdpi.com
Ethyl 1-allyl-1H-indole-2-carboxylateSynthetic IntermediateCreated through N-alkylation of ethyl indole-2-carboxylate, serving as a building block for more complex molecules. mdpi.com
N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamideAntitubercular AgentExhibited potent activity against Mycobacterium tuberculosis with a MIC value of 0.32 µM. nih.gov
Indole-2-carboxylic acid derivativesHIV-1 Integrase InhibitorsIdentified as a scaffold for developing novel inhibitors of a key enzyme in the HIV life cycle.

Historical Context of Dichloroindole Research in Medicinal Chemistry

The introduction of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry. Historically, this approach has been used to modulate a molecule's physicochemical properties to enhance its therapeutic potential. Halogens, particularly chlorine, can increase a compound's lipophilicity, which may improve its ability to cross cell membranes. They can also alter the electronic nature of the aromatic ring system, influencing how the molecule binds to its target. acs.org

The study of dichloroindoles fits within this broader historical theme. The strategic placement of two chlorine atoms on the indole scaffold can lead to significant improvements in biological activity. For example, research on indole-2-carboxamide derivatives as antitubercular agents found that a 4,6-dichloro substituted compound exhibited a nearly three-fold increase in potency compared to its non-halogenated counterpart. nih.gov This enhancement is attributed to factors such as improved lipophilicity and the potential for the chlorine atoms to form specific halogen bonds with the biological target. nih.govacs.org Marine natural products have also provided examples of chlorinated bis-indole alkaloids with notable antibacterial and cytotoxic activity, further stimulating interest in halogenated indoles as a source of new drug leads. mdpi.com Studies on chloroindoles have also demonstrated their effectiveness as antibacterial and antibiofilm agents, with compounds like 4-chloroindole (B13527) and 7-chloroindole (B1661978) showing significant activity against Vibrio parahaemolyticus. nih.gov

While extensive research exists for various dichloro-isomers, published studies focusing specifically on the biological activity of Ethyl 4,7-dichloro-1H-indole-2-carboxylate are limited. However, its structure represents a logical step in the systematic exploration of dichlorinated indole scaffolds, combining the established pharmacophore of the indole-2-carboxylate with the modulating effects of chlorine at the 4 and 7 positions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9Cl2NO2 B1638452 Ethyl 4,7-dichloro-1H-indole-2-carboxylate CAS No. 104115-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,7-dichloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJPFGFLIIVSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268039
Record name Ethyl 4,7-dichloro-1H-indole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104115-70-0
Record name Ethyl 4,7-dichloro-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104115-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,7-dichloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 4,7 Dichloro 1h Indole 2 Carboxylate and Analogues

Classical Approaches to Substituted Indole-2-carboxylates

The foundational methods for constructing the indole (B1671886) ring system have been established for over a century and continue to be widely employed due to their reliability and versatility. These classical routes are particularly adept at producing a wide array of substituted indole-2-carboxylates.

Fischer Indolization and Related Condensation Reactions

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most important and widely used methods for preparing indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of indole-2-carboxylates, derivatives of pyruvic acid are common starting materials. thermofisher.comorgsyn.org The process can be catalyzed by various Brønsted acids, such as hydrochloric acid and sulfuric acid, or Lewis acids like zinc chloride. wikipedia.org

The Japp–Klingemann reaction provides an elegant and effective pathway to the arylhydrazone precursors required for the Fischer synthesis, especially when starting from β-keto-esters. wikipedia.orgrsc.org This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester in the presence of a base. psu.edu The resulting intermediate undergoes deacylation to yield the desired arylhydrazone. wikipedia.orgpsu.edu This hydrazone can then be subjected to acidic conditions to induce the Fischer indole ring closure. wikipedia.orgslideshare.net

This combined approach has been successfully applied to the synthesis of halogenated indole-2-carboxylates. For instance, in a synthesis targeting di-substituted indoles, 3,4-difluoroaniline (B56902) was converted into its corresponding diazonium salt. arkat-usa.org Reaction with ethyl 2-methylacetoacetate (B1246266) via the Japp-Klingemann method furnished the ethyl pyruvate (B1213749) 3,4-difluorophenylhydrazone. arkat-usa.org Subsequent heating with polyphosphoric acid (PPA) prompted the Fischer cyclization, yielding a mixture of ethyl 4,5-difluoroindole-2-carboxylate and ethyl 5,6-difluoroindole-2-carboxylate, demonstrating the viability of this route for producing dihalo-indole analogues. arkat-usa.org

Table 1: Japp-Klingemann/Fischer Synthesis of Dihaloindole-2-carboxylates

Starting Material Key Reagents Intermediate Cyclization Catalyst Product(s) Reference
Synthesis via Aryl Hydrazines and Ethyl Pyruvate Derivatives

A direct and common variation of the Fischer synthesis involves the condensation of a substituted aryl hydrazine (B178648) with an ethyl pyruvate derivative. nih.govgoogle.com This reaction forms the necessary arylhydrazone in situ or as an isolable intermediate, which then undergoes acid-catalyzed cyclization to form the indole-2-carboxylate (B1230498) ester. nih.govresearchgate.net

The general protocol can be described in two main steps:

Hydrazone Formation: A substituted phenylhydrazine (e.g., 2,5-dichlorophenylhydrazine (B1582824) for a 4,7-dichloroindole (B1610655) target) is reacted with ethyl pyruvate. This condensation reaction typically occurs under mild conditions. nih.govgoogle.com

Fischer Cyclization: The resulting hydrazone is treated with an acid catalyst, such as polyphosphoric acid, sulfuric acid in ethanol, or zinc chloride, and heated. orgsyn.orgnih.gov The reaction proceeds through a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of the corresponding ene-hydrazine tautomer, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

This method is highly adaptable for producing variously substituted indole-2-carboxylates by simply changing the substitution pattern on the starting aryl hydrazine. nih.govgoogle.com

Table 2: Fischer Indolization using Aryl Hydrazine and Ethyl Pyruvate

Aryl Hydrazine Carbonyl Compound Acid Catalyst Product Type Reference
Phenylhydrazine Ethyl Pyruvate Polyphosphoric Acid Ethyl indole-2-carboxylate orgsyn.org
Substituted Phenylhydrazine Ethyl Pyruvate Not specified Substituted Ethyl indole-2-carboxylate google.com

Bartoli Indole Synthesis for Dichloroindole Formation

The Bartoli indole synthesis, discovered in 1989, is a powerful method for preparing 7-substituted indoles, a class of compounds often difficult to access via classical methods like the Fischer synthesis. rsc.orgjk-sci.com The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.orgsynarchive.com For the synthesis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a suitable starting material would be a 2,5-dichloronitrobenzene derivative.

The reaction mechanism requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org The process is believed to proceed as follows:

The first equivalent of the Grignard reagent reacts with the nitro group to form a nitrosoarene intermediate. wikipedia.org

A second equivalent of the Grignard reagent adds to the nitroso intermediate. wikipedia.org

The resulting adduct undergoes a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, a step that is facilitated by the presence of a sterically bulky ortho-substituent, which is a key feature of the Bartoli synthesis. jk-sci.comwikipedia.org

Cyclization and subsequent reaction with a third equivalent of the Grignard reagent lead to a dimagnesium indole salt. wikipedia.org

Aqueous workup yields the final 7-substituted indole. wikipedia.orgonlineorganicchemistrytutor.com

The flexibility of this method allows for substitution on both the carbocyclic and pyrrole (B145914) rings, making it a valuable tool for creating complex indoles like the target 4,7-dichloro-substituted variant. wikipedia.org

Electrophilic Cyclization Strategies

Beyond the Fischer and Bartoli syntheses, a variety of electrophilic cyclization strategies exist for constructing the indole nucleus. One notable example is the reductive cyclization of ortho-nitrophenylpyruvate derivatives. In this approach, an ethyl o-nitrophenylpyruvate is subjected to reductive conditions, using reagents like zinc in acetic acid or catalytic hydrogenation, which simultaneously reduces the nitro group to an amine and facilitates cyclization to form the indole-2-carboxylate ester. orgsyn.org

Another classical method is the Bischler indole synthesis, which involves the acid-catalyzed cyclization of an α-arylamino-ketone. psu.edunih.gov While powerful, this method can be limited by the harsh conditions required. psu.edu Modern variations continue to expand the scope of these fundamental cyclization reactions.

Advanced and Catalytic Synthetic Routes

Modern organic synthesis has introduced more sophisticated and often catalytic methods for indole formation, aiming for higher efficiency, milder conditions, and broader functional group tolerance.

A significant advancement is the Buchwald modification of the Fischer indole synthesis, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate in situ. wikipedia.org This method expands the scope of accessible starting materials.

Other transition-metal-catalyzed reactions have also been developed. For example, rhodium and iron catalysts have been employed in variations of the Hemetsberger synthesis, which proceeds through a 2H-azirine intermediate to form indole-2-carboxylates. psu.edu Furthermore, one-pot, three-component protocols based on a Fischer indolization followed by an N-alkylation have been developed, allowing for the rapid generation of densely substituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org These advanced methods represent the ongoing evolution of indole synthesis, providing powerful tools for accessing complex targets like this compound.

Table of Mentioned Compounds

Compound Name
This compound
Ethyl 4,5-difluoroindole-2-carboxylate
Ethyl 5,6-difluoroindole-2-carboxylate
Ethyl pyruvate 3,4-difluorophenylhydrazone
3,4-Difluoroaniline
Ethyl 2-methylacetoacetate
Ethyl indole-2-carboxylate
Ethyl 7-methoxyindole-2-carboxylate
Phenylhydrazine
2-Methoxyphenylhydrazine
Ethyl pyruvate
2,5-Dichloronitrobenzene
Ethyl o-nitrophenylpyruvate

Palladium-Catalyzed Aerobic C–H Amination for Indole-2-carboxylates

A powerful strategy for the synthesis of indole-2-carboxylates involves the palladium-catalyzed aerobic amination of aryl C–H bonds. researchgate.netclockss.org This method utilizes a catalytic amount of a Pd(II) source, with molecular oxygen serving as the terminal oxidant, making it an environmentally attractive and atom-economical process. clockss.org The reaction typically proceeds via the intramolecular C–H amination of a precursor like a 2-acetamido-3-aryl-acrylate. researchgate.netclockss.org

The proposed catalytic cycle begins with the coordination of the palladium catalyst to the substrate, followed by C-H activation. Subsequent reductive elimination of the C–N bond forms the indole ring and a Pd(0) species. researchgate.net This Pd(0) is then re-oxidized by molecular oxygen back to the active Pd(II) state, allowing the catalytic cycle to continue. researchgate.netclockss.org Notably, this methodology is tolerant of various functional groups, including chlorinated arenes, which is crucial for the synthesis of compounds like this compound. researchgate.netclockss.org The initial products are often 1-acetyl indole-2-carboxylates, which can be easily deacetylated to yield the final indole-2-carboxylate. researchgate.net

Ruthenium-Catalyzed Reactions in Chloroindole Synthesis

Ruthenium catalysts have emerged as significant tools in the synthesis of indole scaffolds through C–H activation strategies. researchgate.netorgsyn.org These methods allow for the construction of diverse indole derivatives under mild conditions. researchgate.net Ruthenium-catalyzed reactions, such as the [3+2] annulation of N-nitrosoanilines with alkynes or the cycloisomerization of 2-alkynylanilides, provide direct routes to functionalized indoles. orgsyn.orgresearchgate.net

In the context of chloroindole synthesis, ruthenium-catalyzed C-H activation can be employed on chlorinated aniline (B41778) derivatives. For instance, a cationic ruthenium complex can react with a substituted aniline to form a six-membered ruthenacycle intermediate. nih.gov This intermediate then undergoes coordination and migratory insertion with an alkyne, followed by reductive elimination to yield the desired indole product. researchgate.netnih.gov The tolerance of these catalytic systems to halogen substituents makes them applicable for synthesizing chlorinated indoles. researchgate.net Furthermore, ruthenium(III) chloride has been shown to be an efficient catalyst in multicomponent reactions for building heterocyclic systems. mdpi.com

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its indole ring can be further modified to introduce new functional groups, enabling the creation of a diverse library of derivatives. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C-3 position. orgsyn.org

Introduction of Formyl Groups via Vilsmeier–Haack Formylation

The Vilsmeier–Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. chemtube3d.com The reaction utilizes a formylating agent, known as the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemtube3d.com

This electrophilic substitution reaction introduces a formyl group (-CHO) onto the indole ring. For most indoles, this occurs selectively at the C-3 position. The resulting iminium salt intermediate is subsequently hydrolyzed during workup to yield the 3-formylindole derivative. chemtube3d.com This formyl group is a versatile handle for further chemical transformations.

Reagent 1Reagent 2Typical Reaction SiteProduct Type
DMFPOCl₃C-3 of IndoleAromatic Aldehyde
Substituted AmidePhosphoryl ChlorideElectron-rich AreneAromatic Aldehyde or Ketone

Acylation of Ethyl Indole-2-carboxylates

Acylation of the ethyl indole-2-carboxylate scaffold can be achieved through Friedel-Crafts reactions, using acyl chlorides or acid anhydrides in the presence of a Lewis acid. This reaction introduces an acyl group onto the indole nucleus. However, the regioselectivity of this substitution can be complex. Monoacylation typically results in a mixture of ethyl 3-, 5-, and 7-acylindole-2-carboxylates.

The ratio of these products is highly dependent on the specific reaction conditions, including the choice of Lewis acid, solvent, and the electrophilicity of the acylating agent. clockss.org For example, using certain Lewis acids might favor acylation at the C-3 position, while others, particularly with highly reactive acyl chlorides, may lead to substitution primarily on the benzene (B151609) ring at the C-5 and C-7 positions. clockss.org This variability allows for the regioselective preparation of different acyl derivatives from a common starting material by carefully tuning the reaction parameters.

Lewis Acid CatalystAcylating AgentMajor Product(s)
AlCl₃Acyl ChlorideMixture of 3-, 5-, and 7-acyl derivatives clockss.org
FeCl₃Acyl ChloridePredominantly 3-acyl derivative clockss.org
(Not specified)Chloroacetyl Chloride5- and 7-acyl derivatives clockss.org

Halogen-Halogen Exchange Reactions for Chloroindole Derivatives

Halogen exchange reactions provide a valuable method for modifying chloroindole derivatives. These reactions allow for the replacement of a halogen atom on an aryl halide with another halogen. This is particularly useful for converting a less reactive chloro-substituted indole into a more reactive bromo or iodo derivative, which can then more readily participate in subsequent cross-coupling reactions (e.g., Suzuki, Heck).

These transformations often require catalysis with metal complexes. The process can also be used in reverse to introduce chlorine. The ability to interconvert halogens at specific positions on the indole ring is a key strategy for late-stage functionalization and for accessing a wider range of analogues that would be difficult to prepare directly.

Mannich Reactions in Indole-2-carboxylate Functionalization

The Mannich reaction is a fundamental method for the aminomethylation of acidic C-H bonds and is highly effective for the functionalization of indoles. For indole and its derivatives, the reaction typically occurs at the nucleophilic C-3 position. orgsyn.org The reaction involves an aminoalkylation process using formaldehyde, a primary or secondary amine (or its hydrochloride salt), and an acid catalyst.

This reaction introduces an aminomethyl group (-CH₂NR₂) at the 3-position of the indole-2-carboxylate ring. The resulting "Mannich base" is a versatile intermediate. For example, the dimethylamino group can act as a leaving group in the presence of a nucleophile like sodium cyanide, leading to the introduction of a cyanomethyl group at the C-3 position. This two-step sequence represents an effective substitution by elimination and conjugate addition pathway.

Transformation of Sulfomethyl Groups to Formyl Functionalities

The introduction of a formyl group onto the indole nucleus is a valuable transformation, as aldehydes are versatile intermediates for further synthetic modifications. A notable method for achieving this involves the use of a sulfomethyl group (CH₂SO₃H) as a masked formyl group. This approach allows for the synthesis of various formyl-1H-indole-2-carboxylates from the corresponding 2-ethoxycarbonyl-1H-indole-methanesulfonic acids. researchgate.net

The conversion is a multi-step process that does not require the protection of the indole nitrogen. The key steps are:

Chlorination: The initial indole methanesulfonic acid is treated to induce the elimination of sulfur dioxide (SO₂), which yields a chloromethyl indole intermediate. researchgate.net This step effectively converts the sulfomethyl group into a more reactive chloromethyl group.

Hydrolysis: The resulting ethyl chloromethyl-1H-indole-2-carboxylate is then hydrolyzed to the corresponding hydroxymethyl derivative. researchgate.net A notable difference in reaction kinetics has been observed, with the hydrolysis of 7-chloromethyl-indoles proceeding at a significantly faster rate than that of the 4- and 6-chloromethyl analogues. researchgate.net The hydroxymethyl indoles can be isolated in good yields, ranging from 61% to 84%. researchgate.net

Oxidation: The final step is the oxidation of the hydroxymethyl group to the desired formyl group. researchgate.net This transformation is commonly achieved using an activated manganese dioxide (MnO₂) mediated oxidation. researchgate.net

This sequence provides a reliable pathway to formyl-substituted indoles, which are crucial precursors for more complex molecules.

Table 1: Synthesis of Formyl-1H-indole-2-carboxylates via Sulfomethyl Group Transformation

Precursor Intermediate 1 Intermediate 2 Final Product Yield
2-Ethoxycarbonyl-1H-indole-4-methanesulfonic acid Ethyl 4-chloromethyl-1H-indole-2-carboxylate Ethyl 4-hydroxymethyl-1H-indole-2-carboxylate Moderate
2-Ethoxycarbonyl-1H-indole-6-methanesulfonic acid Ethyl 6-chloromethyl-1H-indole-2-carboxylate Ethyl 6-hydroxymethyl-1H-indole-2-carboxylate Good
2-Ethoxycarbonyl-1H-indole-7-methanesulfonic acid Ethyl 7-chloromethyl-1H-indole-2-carboxylate Ethyl 7-hydroxymethyl-1H-indole-2-carboxylate High (84% for hydrolysis step)

Data derived from a study on the synthesis of formyl-1H-indole-2-carboxylates. researchgate.net

Grignard-Mediated Coupling Reactions for Substituted Indoles

Grignard reagents are fundamental in organic synthesis for forming carbon-carbon bonds. Several indole synthesis methodologies rely on Grignard-mediated reactions to introduce substituents or to construct the heterocyclic ring itself.

One of the most prominent examples is the Bartoli indole synthesis . This reaction involves the coupling of an ortho-substituted nitroarene with a vinyl Grignard reagent to produce a substituted indole. wikipedia.org The reaction is particularly effective for synthesizing 7-substituted indoles, a structural motif that can be challenging to obtain through other classic indole syntheses. wikipedia.orgbohrium.com The presence of a bulky substituent ortho to the nitro group is often crucial for the reaction's success, as it facilitates the required nih.govnih.gov-sigmatropic rearrangement. wikipedia.org For the reaction to proceed to completion, three equivalents of the vinyl Grignard reagent are typically necessary when starting from a nitroarene. wikipedia.org

The general mechanism begins with the addition of the Grignard reagent to the nitro group, which, after spontaneous decomposition, forms a nitrosoarene intermediate. wikipedia.org This intermediate reacts with a second equivalent of the Grignard reagent, leading to a key intermediate that undergoes a nih.govnih.gov-sigmatropic rearrangement. Subsequent cyclization and aromatization, facilitated by a third equivalent of the Grignard reagent acting as a base, yield the final indole product. wikipedia.org

Other Grignard-mediated approaches for functionalizing indoles include:

Addition to Isatins: Nucleophilic addition of Grignard reagents to commercially available isatins, followed by a reduction step (e.g., with borane), can generate a diverse array of 2,3-disubstituted indoles. rsc.org

Addition to 3-Acylindoles: 3-Acylindoles can react with Grignard reagents in a nucleophilic-type addition to afford highly substituted indoline (B122111) scaffolds. The stereoselectivity of the product can often be controlled by the reaction workup conditions.

Copper-Catalyzed Conjugate Addition: In a more advanced application, Grignard reagents can be used in copper-catalyzed asymmetric conjugate additions to vinylogous imines generated in situ from sulfonyl indoles. nih.gov This method provides a direct route to chiral 3-sec-alkyl-substituted indoles with high yields and enantioselectivity. nih.gov

These methods highlight the versatility of Grignard reagents in the synthesis and functionalization of the indole ring system.

Table 2: Overview of Grignard-Mediated Reactions for Indole Synthesis

Method Name Indole Precursor Grignard Reagent Type Resulting Substitution Pattern Reference
Bartoli Indole Synthesis Ortho-substituted nitroarene Vinyl Grignard 7-Substituted Indoles wikipedia.orgbohrium.com
Addition to Isatins Isatin Alkyl or Aryl Grignard 2,3-Disubstituted Indoles rsc.org
Addition to 3-Acylindoles 3-Acylindole Alkyl or Aryl Grignard 2,3-Substituted Indolines

Biological Activity and Pharmacological Potential of Ethyl 4,7 Dichloro 1h Indole 2 Carboxylate Derivatives

Antiviral Research Applications

Indole-2-carboxylate (B1230498) derivatives have been investigated for their potential as broad-spectrum antiviral agents. nih.gov While specific studies on Ethyl 4,7-dichloro-1H-indole-2-carboxylate are not extensively documented in publicly available research, the broader class of indole-2-carboxylates has shown promise in inhibiting various viruses. For instance, certain derivatives have demonstrated inhibitory activity against influenza A, influenza B, HSV-1, and Coxsackie B3 virus in vitro. nih.govresearchgate.net

HIV-1 Integrase Strand Transfer Inhibition (INSTI)

A significant area of antiviral research for indole (B1671886) derivatives is the inhibition of HIV-1 integrase, a crucial enzyme for viral replication. nih.govnih.gov HIV-1 integrase facilitates the insertion of the viral DNA into the host genome, a critical step in the viral life cycle. nih.gov As this enzyme has no human counterpart, it is an attractive target for antiviral therapy. nih.gov

Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov The proposed mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme by the indole core and the C2 carboxyl group. nih.gov This interaction is crucial for inhibiting the strand transfer step of integration. nih.gov The indole nucleus itself can also engage in π-stacking interactions with the viral DNA. nih.gov

Some indole-based compounds act as allosteric inhibitors of HIV-1 integrase (ALLINIs). nih.gov These molecules bind to the integrase dimer interface at the binding pocket of the cellular cofactor LEDGF/p75, rather than the active site. nih.gov This binding mode can be effective against viral strains that have developed resistance to active site inhibitors. nih.gov

Research into indole-2-carboxylic acid derivatives has revealed that specific structural modifications can significantly enhance their potency as HIV-1 integrase inhibitors. The introduction of a halogenated benzene (B151609) ring at the C6 position of the indole core has been shown to increase inhibitory activity, likely through improved binding with the viral DNA via π-π stacking interactions. nih.gov Furthermore, adding a long branch at the C3 position of the indole core can improve interactions with a hydrophobic cavity near the integrase active site. nih.gov

For instance, one study demonstrated that through such optimizations, an indole-2-carboxylic acid derivative achieved a half-maximal inhibitory concentration (IC₅₀) of 0.13 μM against HIV-1 integrase. nih.gov While this research did not specifically use a 4,7-dichloro substitution pattern, it highlights the potential for halogenation of the indole ring to contribute to potent integrase inhibition.

Anticancer Research Applications

The indole scaffold is a key structural feature in several approved anticancer drugs, and its derivatives are a major focus of anticancer drug discovery. nih.govnih.gov Indole-based compounds can exert their anticancer effects through various mechanisms, making them versatile candidates for cancer therapy. nih.gov

Mechanisms of Anticancer Activity in Indole Derivatives

Derivatives of indole have been shown to induce apoptosis (programmed cell death) in cancer cells, a desirable mechanism for anticancer agents as it avoids triggering an inflammatory response. nih.gov Some indole derivatives function as microtubule inhibitors, disrupting the formation of the mitotic spindle and thereby preventing cell division. nih.gov This mechanism is shared by well-known natural indole alkaloids like vincristine (B1662923) and vinblastine. nih.gov

Other mechanisms of action for indole derivatives include the inhibition of various protein kinases, histone deacetylases (HDAC), and DNA topoisomerases, all of which are critical for cancer cell growth and survival. nih.gov For example, novel indole-based tyrphostin derivatives have shown potential as kinase inhibitors with preferential activity against VEGFR-2 tyrosine kinase. nih.gov

The table below summarizes the mechanisms of action of some indole derivatives in anticancer research.

Mechanism of ActionTargetReference
Apoptosis InductionVarious nih.gov
Microtubule InhibitionTubulin nih.gov
Kinase InhibitionVEGFR-2, etc. nih.gov
Histone Deacetylase (HDAC) InhibitionHDACs nih.gov
DNA Topoisomerase InhibitionTopoisomerases nih.gov

Efficacy against Drug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of drug resistance. mdpi.com Indole derivatives have shown potential in overcoming this challenge. mdpi.com For example, certain novel indole-based tyrphostin derivatives have demonstrated high antiproliferative activity against topotecan-resistant breast cancer cell lines. nih.gov This suggests that these compounds may not be substrates for the drug efflux pumps that are often responsible for multidrug resistance. nih.gov

The table below shows the cytotoxic activity of some indole-sulfonamide derivatives against various cancer cell lines.

CompoundHuCCA-1 (IC₅₀, μM)HepG2 (IC₅₀, μM)A549 (IC₅₀, μM)MOLT-3 (IC₅₀, μM)Reference
Derivative 1>100>100>1002.01 nih.gov
Derivative 2>100>100>1001.89 nih.gov
Derivative 420.2122.3419.871.98 nih.gov
Derivative 7>100>100>1001.54 nih.gov

Note: The specific structures of derivatives 1, 2, 4, and 7 are detailed in the referenced study.

Antimicrobial and Anti-Infectious Disease Research

The rise of drug-resistant pathogens presents a formidable challenge to global health. sciencedaily.com Indole derivatives have emerged as a promising class of compounds in the quest for new antimicrobial agents, with specific applications in treating tuberculosis and combating bacterial resistance. eurekaselect.comingentaconnect.com

Potential as Anti-Tubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death worldwide, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govrsc.org Indole-2-carboxamides, which are structurally related to this compound, have been identified as a highly promising class of anti-tubercular agents. acs.orgnih.gov

Research has shown that substitutions on the indole ring significantly influence the anti-mycobacterial activity. Specifically, the introduction of chloro, fluoro, or cyano groups at the 4- and 6-positions of the indole ring can enhance metabolic stability and improve efficacy. acs.orgnih.govelsevierpure.com These compounds often target the mycobacterial membrane protein large 3 (MmpL3), a transporter essential for the formation of the mycobacterial cell wall. rsc.orgelsevier.com The inhibition of MmpL3 disrupts the transport of mycolic acids, leading to bacterial cell death. nih.gov

Several studies have synthesized and evaluated indole-2-carboxamide derivatives, demonstrating potent activity against both drug-sensitive and drug-resistant Mtb strains. For instance, a derivative, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, showed excellent activity against drug-sensitive, MDR, and XDR Mtb strains with a Minimum Inhibitory Concentration (MIC) of 0.012 μM. johnshopkins.edu Another study highlighted a compound, N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide, as a potent anti-TB agent with an MIC of 0.012 μM and no cytotoxicity to healthy cells. rsc.org The activity of various indoleamide analogues against the drug-sensitive M. tb H37Rv strain underscores the potential of this chemical class. elsevier.com

Compound DerivativeTarget/OrganismActivity (MIC)Reference
N-(rimantadine)-5-fluoro-1H-indole-2-carboxamideM. tuberculosis H37Rv0.32 μM rsc.org
N-(1-adamantyl)-indole-2-carboxamideM. tuberculosis0.68 μM rsc.org
4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamideM. tuberculosisImproved in vitro activity nih.gov
4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamideDrug-sensitive, MDR, XDR M. tuberculosis0.012 μM johnshopkins.edu

Combatting Bacterial Resistance through Indole Derivatives

Beyond tuberculosis, indole derivatives are being investigated for their broader antibacterial properties and their ability to counteract established resistance mechanisms in various bacteria. nih.gov Indole itself is a signaling molecule in many bacterial species and can influence processes like biofilm formation and drug tolerance. asm.org

Derivatives of indole have shown efficacy against extensively drug-resistant (XDR) gram-negative bacteria such as Acinetobacter baumannii. asm.org Studies have identified compounds like 7-hydroxyindole (B18039) that not only possess intrinsic antimicrobial activity but also inhibit biofilm formation, a key virulence factor that contributes to antibiotic resistance. asm.orgnih.gov Some halogenated indoles, including 4-chloroindole (B13527) and 7-chloroindole (B1661978), effectively inhibit the growth of pathogens like Vibrio parahaemolyticus and disrupt biofilm formation. researchgate.net

A significant strategy in overcoming resistance is the use of indole derivatives in combination with conventional antibiotics. Research has shown that certain substituted indole derivatives can act synergistically with antibiotics against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govresearchgate.net The proposed mechanism for this synergy involves the permeabilization of the bacterial cell membrane by the indole compounds, thereby increasing the efficacy of the co-administered antibiotic. nih.gov Furthermore, some 2-arylindole derivatives have been found to inhibit multidrug resistance (MDR) mechanisms in Gram-positive bacteria. nih.gov

Anti-Inflammatory Research

Chronic inflammation is a key pathological feature of numerous diseases. nih.gov Indole derivatives have demonstrated significant anti-inflammatory properties, largely through the modulation of critical inflammatory signaling pathways. mdpi.com

Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2)

The transcription factor Nuclear Factor-kappa B (NF-κB) and the enzyme Cyclooxygenase-2 (COX-2) are pivotal regulators of the inflammatory response. scbt.com The NF-κB pathway controls the expression of many pro-inflammatory genes, including cytokines and chemokines, while COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.govrsc.org

Several indole derivatives have been shown to inhibit these pathways. For example, Indole-3-carbinol has been demonstrated to suppress NF-κB activation induced by various stimuli. nih.gov It achieves this by inhibiting the sequential steps in the activation cascade, including the suppression of IκBα kinase activity, which is crucial for NF-κB to translocate to the nucleus and initiate gene transcription. nih.gov Similarly, a synthesized indole-hydantoin derivative, 5-(1H-indole-3-ylmethylene) imidazolidine-2,4-dione (IH-1), was found to significantly inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in macrophage cells. nih.gov This compound specifically prevents the transcriptional activity of NF-κB by suppressing the phosphorylation of its p65 subunit at Ser276. nih.gov

In the context of COX-2, many indole derivatives have been developed as selective inhibitors. researchgate.net By selectively targeting COX-2 over its constitutively expressed isoform COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Research on sulfonamide-substituted pyrrolo[3,2,1-hi]indoles revealed potent and highly selective COX-2 inhibition, with some derivatives showing IC50 values in the nanomolar range. nih.gov

Novel Indole Derivatives in Inflammatory Disease Models

Building on the understanding of their mechanism of action, researchers have synthesized and tested novel indole derivatives in various models of inflammation. In a study focused on developing alternatives for treating sepsis, a series of indole-2-one and 7-aza-2-oxindole derivatives were created. nih.gov Their anti-inflammatory activity was confirmed by their ability to inhibit the release of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages. nih.gov

Specifically, compounds from this series were found to inhibit the expression of TNF-α, IL-6, COX-2, and iNOS in these cellular models. nih.gov One promising derivative also demonstrated significant protection against LPS-induced septic death in mouse models, highlighting its potential therapeutic effect in acute inflammatory diseases. nih.gov Another study synthesized novel N-methylsulfonyl-indole derivatives that exhibited dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in inflammatory pathways. nih.gov This dual-inhibition profile is considered advantageous as it may offer broader anti-inflammatory effects with an improved safety profile. nih.gov

Metabolic Disorder Interventions

Metabolic disorders, including type 2 diabetes and obesity, are growing public health concerns. nih.gov Indole and its derivatives are emerging as important molecules in the regulation of metabolism, with potential applications in treating these conditions. researchgate.net Tryptophan metabolism by gut microbiota produces various indole derivatives that play a role in glucose homeostasis and lipid metabolism. nih.govresearchgate.net

Research has explored the potential of synthetic indole derivatives as therapeutic agents. A study on dichloroindolinone, an oxindole (B195798) derivative structurally related to dichloroindoles, demonstrated significant in vitro inhibition of α-glucosidase and α-amylase. nih.gov These enzymes are crucial for carbohydrate digestion, and their inhibition can help manage post-meal hyperglycemia in diabetic patients. nih.gov

CompoundEnzyme TargetInhibitory Activity (IC50)Reference
2,3-dichloroindolinoneα-glucosidaseSignificant in vitro inhibition nih.gov
2,6-dichloroindolinoneα-glucosidaseSignificant in vitro inhibition nih.gov
2,3-dichloroindolinoneα-amylaseSignificant in vitro inhibition nih.gov
2,6-dichloroindolinoneα-amylaseSignificant in vitro inhibition nih.gov

Other studies have investigated a broader range of indole-based compounds for their effects on metabolic diseases. A novel indoline (B122111) derivative, AN1284, was shown to ameliorate chronic kidney disease in a mouse model of type 2 diabetes with obesity. nih.gov The compound worked by improving metabolic abnormalities, including reducing body fat mass, preserving insulin (B600854) sensitivity, and reducing hepatic steatosis. nih.gov This suggests that indole derivatives can offer protective effects against the complications of metabolic disorders. The ability of indole itself to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation, further supports the therapeutic potential of this class of compounds in managing metabolic diseases. nih.gov

Allosteric Inhibition of Fructose 1,6-Bisphosphatase

Derivatives of indole-2-carboxylic acid have been identified as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a critical enzyme in gluconeogenesis. nih.govnih.gov The inhibition of FBPase is a promising therapeutic strategy for managing type 2 diabetes, as it can help to reduce excessive hepatic glucose production. nih.gov

One notable derivative, 3-(2-carboxy-ethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been recognized as an allosteric inhibitor of FBPase at the AMP site. nih.gov Further research has led to the development of novel FBPase inhibitors based on the indole-2-carboxylic acid scaffold. For instance, compounds bearing an N-acylsulfonamide moiety at the 3-position of the indole ring have demonstrated inhibitory concentrations (IC50) in the submicromolar range. nih.gov

Structure-activity relationship studies on 7-nitro-1H-indole-2-carboxylic acid derivatives revealed that substitutions at various positions on the indole ring significantly influence their inhibitory potency against FBPase. These findings have been supported by X-ray crystallography, which has elucidated the binding modes of these inhibitors and provided a structural basis for their activity. nih.gov

Table 1: FBPase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
Compound ClassKey Structural FeatureReported ActivityReference
Indole-2-carboxylic acid derivative3-(2-carboxy-ethyl)-4,6-dichloro-1H-indole-2-carboxylic acidAllosteric inhibitor of FBPase nih.gov
N-acylsulfonamide indole-2-carboxylic acidsN-acylsulfonamide at the 3-positionSubmicromolar IC50 values nih.gov
7-nitro-1H-indole-2-carboxylic acid derivativesNitro group at the 7-positionPotent FBPase inhibitors researchgate.net

Potential in Diabetes and Hypertension Research

The therapeutic potential of this compound derivatives extends to the management of diabetes and hypertension. As discussed previously, their ability to inhibit FBPase positions them as promising candidates for antidiabetic agents by controlling gluconeogenesis. nih.govnih.gov

In the context of diabetic complications, a novel indole-2-carboxamide derivative, LG4, has demonstrated protective effects in diabetic kidney disease. nih.gov Studies have shown that LG4 can alleviate renal damage by inhibiting MAPK-mediated inflammatory responses in diabetic mice. nih.gov Furthermore, research into indole derivatives containing a thiazolidine-2,4-dione moiety has identified potent α-glucosidase inhibitors, which are effective in controlling postprandial hyperglycemia. nih.gov One such derivative, IT4, exhibited significant α-glucosidase inhibitory activity and demonstrated the ability to lower fasting blood glucose levels and improve glucose tolerance in diabetic mice. nih.gov

In the field of hypertension, derivatives of indole-3-carboxylic acid have been designed as antagonists of the angiotensin II receptor 1 (AT1). nih.gov These compounds have shown a high affinity for the AT1 receptor, comparable to the established drug losartan. nih.gov In vivo studies in spontaneously hypertensive rats revealed that these indole derivatives could produce a significant and prolonged reduction in blood pressure. nih.gov

Neurodegenerative Disease Management Research

Indole-based compounds, including derivatives of this compound, are actively being investigated for their potential in the management of neurodegenerative diseases such as Alzheimer's disease. nih.govnih.gov The multifaceted nature of these disorders has prompted the development of multi-target-directed ligands (MTDLs) from the indole scaffold. nih.gov

One key strategy involves the inhibition of cholinesterases (ChE), enzymes that break down the neurotransmitter acetylcholine. nih.gov Several indole derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting dual inhibitory activity in the nanomolar range. nih.gov Additionally, certain indole derivatives have shown the ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a pathological hallmark of Alzheimer's disease. nih.gov

Furthermore, azepino-indole derivatives have been identified as potent and selective inhibitors of BChE. nih.gov These compounds have also demonstrated protective effects against N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity in neuronal cell lines, suggesting a neuroprotective role. nih.gov The versatility of the indole nucleus allows for the design of compounds that can modulate various molecular targets implicated in the pathology of neurodegenerative diseases. nih.gov

Receptor-Specific Agonist and Antagonist Studies

Derivatives of this compound have been instrumental in the study of specific receptor systems, leading to the discovery of potent and selective agonists and antagonists.

Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that play a significant role in the pathophysiology of asthma and allergic rhinitis through their action on the CysLT1 receptor. nih.govresearchgate.net Research has led to the identification of 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel class of selective CysLT1 receptor antagonists. nih.govnih.gov

One particularly potent compound, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k), was identified as a highly potent and selective CysLT1 antagonist with a very low IC50 value for CysLT1 and significantly higher for CysLT2, demonstrating its selectivity. nih.govnih.gov The development of these antagonists was initiated from the structural novelty of an initial lead compound, and subsequent optimization of the ester groups led to the synthesis of a series of potent CysLT1 antagonists. nih.gov

Table 2: CysLT1 Receptor Antagonist Activity
CompoundCysLT1 IC50 (μM)CysLT2 IC50 (μM)Reference
17k0.0059 ± 0.001115 ± 4 nih.govnih.gov

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, has a glycine (B1666218) binding site that modulates its activity. nih.gov Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative disorders. nih.gov

Derivatives of indole-2-carboxylic acid have been developed as antagonists of the glycine site on the NMDA receptor. scilit.com Specifically, 3-acylamino-2-carboxyindole derivatives have been designed and synthesized for this purpose. scilit.com Furthermore, 3-(2-carboxyindol-3-yl)propionic acid derivatives have also been identified as antagonists of the strychnine-insensitive glycine receptor associated with the NMDA receptor complex. scilit.com These findings highlight the potential of this chemical class to modulate NMDA receptor function and offer neuroprotective effects.

The orphan G protein-coupled receptor GPR17 has emerged as a potential therapeutic target for inflammatory diseases and conditions requiring myelin repair. agya.inforesearchgate.net A significant breakthrough in this area was the identification of 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951) as a moderately potent GPR17 agonist. agya.inforesearchgate.net

Extensive structure-activity relationship (SAR) studies have been conducted on derivatives of MDL29,951 to develop more potent and selective GPR17 agonists. agya.info These studies have shown that while small substituents are tolerated at the 4-position of the indole ring, the 6-position can accommodate larger lipophilic groups. agya.info This research has led to the discovery of several potent GPR17 agonists with EC50 values in the nanomolar range. agya.info For example, a derivative with a 4-fluoro and 6-bromo substitution (PSB-18422) exhibited an EC50 of 27.9 nM. agya.info

Table 3: GPR17 Agonist Activity of Indole Derivatives
CompoundSubstituentsEC50 (nM)Reference
MDL29,9514,6-dichloroModerately potent agya.inforesearchgate.net
PSB-17376-phenoxy270 agya.info
PSB-184224-fluoro-6-bromo27.9 agya.info
PSB-184844-fluoro-6-iodo32.1 agya.info
PSB-17674-chloro-6-hexyloxy67.0 agya.info

Cannabinoid Receptor Binding Affinities of Chloroindole Analogues

The substitution of chlorine atoms on the indole core of synthetic cannabinoids has been a subject of scientific investigation to understand its influence on the affinity for cannabinoid receptors, primarily the CB1 and CB2 receptors. The position of the chlorine atom on the indole ring plays a critical role in determining the binding affinity, which is a key indicator of a compound's potential pharmacological activity.

Research into chloroindole analogues of the potent synthetic cannabinoid MDMB-CHMICA has provided valuable insights into these structure-activity relationships. kcl.ac.ukmdpi.comresearchgate.netnih.gov A study involving the synthesis and analysis of five different chloro-substituted analogues of MDMB-CHMICA revealed significant variations in their binding affinities for the human CB1 receptor (hCB1). kcl.ac.ukmdpi.comresearchgate.netnih.gov

The binding affinities were determined using a competitive radioligand displacement assay with [³H]CP-55,940, a well-characterized cannabinoid receptor agonist. nih.gov The results, expressed as the inhibition constant (Ki), indicated that all the tested chloroindole isomers exhibited affinities in the low nanomolar range, with Ki values spanning from 0.58 to 9.8 nM. nih.gov This suggests that chloro-substitution on the indole core generally results in compounds that retain a high affinity for the CB1 receptor.

However, the specific position of the chlorine atom was found to be a crucial determinant of the binding affinity. kcl.ac.ukmdpi.comresearchgate.netnih.gov Chlorination at the 4- and 5-positions of the indole core led to a notable reduction in binding affinity when compared to the parent compound, MDMB-CHMICA. kcl.ac.ukmdpi.comresearchgate.netnih.gov In contrast, chloro-substitutions at the 2-, 6-, and 7-positions resulted in compounds that largely maintained their binding affinity, with values comparable to or even slightly lower (indicating higher affinity) than MDMB-CHMICA. kcl.ac.ukmdpi.comresearchgate.netnih.gov

The analogue with the highest affinity for the hCB1 receptor was the 2-chloro derivative of MDMB-CHMICA. mdpi.com This finding is consistent with other studies on synthetic cannabinoids, which have shown that small substituents at the 2-position of the indole ring can be well-tolerated and may even enhance binding activity. mdpi.com

While comprehensive data on the CB2 receptor binding affinities for this specific series of chloroindole analogues of MDMB-CHMICA is not extensively detailed in the primary study, the authors suggest that determining these affinities would be valuable. nih.gov Specifically, the reduced CB1 affinity of the 4- and 5-chloro analogues might make them interesting candidates for investigating potential CB2 receptor selectivity for pharmaceutical applications. nih.gov Generally, synthetic cannabinoids can bind to both CB1 and CB2 receptors to varying extents. mdpi.comresearchgate.net

The table below summarizes the human CB1 receptor binding affinities for the five chloroindole analogues of MDMB-CHMICA as reported in the literature.

CompoundKi (nM) at hCB1 Receptor
2-Cl-MDMB-CHMICA0.58
4-Cl-MDMB-CHMICA9.8
5-Cl-MDMB-CHMICA2.5
6-Cl-MDMB-CHMICA0.82
7-Cl-MDMB-CHMICA1.1
MDMB-CHMICA (parent compound)Not explicitly stated in the provided text, but implied to be high.
CP 55,940 (reference compound)Not explicitly stated in the provided text, but used as a radioligand.
JWH-018 (reference compound)Not explicitly stated in the provided text, but used for comparison.

Structure Activity Relationship Sar and Computational Studies of Dichloroindole 2 Carboxylates

Elucidation of Key Pharmacophoric Features

The biological activity of dichloroindole-2-carboxylates is intricately linked to their molecular structure. The arrangement and nature of the substituent groups on the indole (B1671886) scaffold play a pivotal role in their interaction with biological targets.

The indole ring system is a fundamental component of numerous biologically active compounds, both natural and synthetic. nih.gov It serves as a crucial scaffold, providing a rigid framework for the attachment of various functional groups. nih.gov In the context of dichloroindole-2-carboxylates, the indole nucleus is essential for establishing key interactions with target proteins. For instance, in the case of HIV-1 integrase inhibitors, the indole core and the C2 carboxyl group have been observed to chelate the two Mg2+ ions within the active site of the enzyme. nih.gov The indole ring itself can participate in π-stacking interactions with aromatic residues in the binding pocket of a target protein, further stabilizing the ligand-protein complex. nih.gov The diverse biological roles of indole derivatives, including their use as antifungal, antitumor, and anti-inflammatory agents, underscore the importance of this heterocyclic system. rug.nl

The presence and position of halogen atoms on the indole ring have a profound impact on the biological activity of these compounds. Halogenation can influence a molecule's lipophilicity, electronic properties, and metabolic stability, all of which can affect its pharmacokinetic and pharmacodynamic profile.

While specific studies on the 4,7-dichloro substitution pattern are limited, research on related dichloroindole derivatives provides valuable insights. For example, in a series of N-rimantadine-indoleamides, the 4,6-dichloro substituted analog exhibited a nearly three-fold increase in anti-TB activity compared to its non-halogenated counterpart. nih.gov This suggests that the presence of two chlorine atoms on the benzene (B151609) portion of the indole ring can significantly enhance potency. The high lipophilicity of the 4,6-dichloroindole derivative was noted as a contributing factor to its high activity. nih.gov

In another study on antagonists of the glycine (B1666218) binding site of the NMDA receptor, 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid displayed nanomolar affinity. nih.gov This highlights the favorability of the dichloro-substitution in this context. The substitution pattern on the indole ring has a consequential impact on activity. mdpi.com It is plausible that the 4,7-dichloro substitution pattern in Ethyl 4,7-dichloro-1H-indole-2-carboxylate similarly confers enhanced biological activity through a combination of increased lipophilicity and favorable electronic interactions within the target binding site.

The ester group at the C2 position of the indole ring is a critical determinant of the compound's properties and activity. The ethyl ester, as in this compound, can influence solubility, cell permeability, and binding interactions. In some cases, the ester may act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. nih.gov For instance, in a study of HIV-1 integrase inhibitors, hydrolysis of the carboxylate esters to their corresponding carboxylic acids resulted in a significant enhancement of activity. nih.gov

Conversely, the ester group can be essential for activity. In the development of inhibitors for the hepatitis C virus (HCV) NS5B polymerase, an indole-based allosteric inhibitor with an ethyl ester at the C2 position was identified as a potent lead compound. The ester group in this case was found to form a hydrogen bond with a key residue in the allosteric binding site.

Substituents at other positions of the indole ring also play a crucial role. For example, modifications at the C3 position have been shown to significantly impact the allosteric modulation of the cannabinoid receptor 1 (CB1). nih.gov The introduction of a long branch at the C3 position of the indole core has been shown to improve interactions with hydrophobic cavities near the active site of HIV-1 integrase. nih.gov

Substitution PositionObserved Impact on ActivityReference Compound(s)
Indole N1Alkylation can alter activity; protection of the nitrogen is sometimes necessary during synthesis.N-alkylated indole-2-carboxylates
Indole C2The ester group can be crucial for activity or act as a prodrug, with the carboxylic acid being the active form.Indole-2-carboxylic acid derivatives
Indole C3Substituents can significantly modulate activity and selectivity by interacting with specific pockets in the target protein.3-substituted 4,6-dichloroindole-2-carboxylic acids
Indole C4, C6Dichloro-substitution often leads to enhanced potency, potentially due to increased lipophilicity and favorable electronic effects.4,6-dichloroindole derivatives

Computational Chemistry and Molecular Modeling

Computational techniques are invaluable tools for understanding the interactions of small molecules like this compound with their biological targets at a molecular level. These methods can predict binding modes, estimate binding affinities, and provide insights into the dynamics of ligand-target interactions, thereby guiding the design of new and improved compounds.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For indole-2-carboxylate (B1230498) derivatives, docking studies have been successfully employed to understand their binding modes. For example, in the development of IDO1/TDO dual inhibitors, molecular docking simulations were used to predict the binding modes of indole-2-carboxylic acid derivatives within the binding pockets of these enzymes. ebi.ac.uk

In another study on EGFR and BRAFV600E inhibitors, molecular docking of 5-chloro-indole-2-carboxylate derivatives revealed high binding affinity and key interactions within the active sites of the enzymes. mdpi.com The indole-2-carboxylate moiety was observed to form ionic and hydrogen bond interactions with key amino acid residues. mdpi.com For this compound, docking studies could be used to predict its binding orientation in a target protein, highlighting the roles of the dichloro substitutions and the ethyl ester in binding.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This method can reveal conformational changes in both the ligand and the protein upon binding and can provide a more accurate estimation of binding free energies. MD simulations have been used to study the dynamic stability of indole derivatives within the binding pocket of their target proteins. nih.gov

For instance, a 100 ns molecular dynamics simulation was used to confirm the stability of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid within the binding pocket of human placental aromatase. nih.gov In the context of dienolate [4+2] reactions, MD simulations have been used to understand the time-resolved dynamics of bond formations. nih.gov For this compound, MD simulations could be employed to assess the stability of its predicted binding mode from docking studies, to analyze the flexibility of the ligand and protein, and to identify key stable interactions that contribute to binding affinity.

Computational MethodApplication to Indole-2-CarboxylatesPotential Insights for this compound
Molecular DockingPrediction of binding modes and key interactions with target proteins (e.g., IDO1, TDO, EGFR, BRAFV600E).Prediction of the binding orientation in a target active site; elucidation of the role of the 4,7-dichloro pattern and the ethyl ester in binding.
Molecular DynamicsAssessment of the dynamic stability of the ligand-protein complex over time; analysis of conformational changes.Confirmation of the stability of the docked pose; understanding the flexibility of the ligand and protein; identification of stable, long-lasting interactions.

In Silico Approaches to Drug Design and Optimization

In the quest for novel therapeutics, in silico or computer-aided drug design (CADD) has become an indispensable tool, significantly shortening the timeline and reducing the costs associated with drug discovery. mdpi.com These computational methods are extensively applied to the optimization of indole-2-carboxylate scaffolds, including "this compound". The primary goals of these approaches include pose prediction (how a ligand binds to a receptor), virtual screening of compound libraries, and predicting binding affinity through scoring functions. mdpi.com

Key in silico techniques employed in the study of dichloroindole-2-carboxylates and related compounds include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For instance, molecular docking was used to analyze the binding of 5-chloro-indole-2-carboxylate derivatives to the active sites of EGFRT790M and BRAFV600E enzymes, revealing key interactions like halogen bonds with cysteine residues and hydrogen bonds with lysine (B10760008) and threonine. mdpi.com Similarly, docking studies were instrumental in identifying indole-2-carboxylic acid as a scaffold for HIV-1 integrase inhibitors, showing that the indole core and the C2 carboxyl group could effectively chelate the two magnesium ions (Mg²⁺) in the enzyme's active site. nih.govnih.gov

Virtual Screening: This method involves computationally screening large libraries of small molecules to identify those most likely to bind to a drug target. Structure-based virtual screening was successfully used to discover indole-2-carboxylic acid derivatives as a novel class of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov

Pharmacokinetic and Toxicity (ADME/T) Prediction: Computational models are used to predict the absorption, distribution, metabolism, excretion, and toxicity of drug candidates. For novel indole-2-carboxamide analogues, in silico tools were used to assess drug-like properties and predict their ability to cross the blood-brain barrier (BBB). nih.gov The pharmacokinetic properties of certain 5-chloro-indole-2-carboxylates were also evaluated computationally, indicating a good safety profile. mdpi.com

These computational approaches allow researchers to prioritize the synthesis of compounds with the highest probability of success, thereby optimizing resources and accelerating the development of new chemical entities.

Design Principles for Enhanced Biological Efficacy

Rational Design Based on SAR Data

Rational drug design leverages the understanding of a biological target's structure and the structure-activity relationships (SAR) of lead compounds to design more effective molecules. The dichloroindole-2-carboxylate scaffold has been a fertile ground for such design strategies. SAR studies systematically investigate how chemical modifications to a core structure affect its biological activity, providing a roadmap for optimization.

A notable example involves a series of 3-substituted 4,6-dichloroindole-2-carboxylates developed as antagonists for the strychnine-insensitive glycine binding site on the NMDA receptor. nih.gov A Quantitative Structure-Activity Relationship (QSAR) analysis revealed that the binding affinity (pKi value) was inversely related to the lipophilicity and steric bulk of substituents on a terminal phenyl ring. nih.gov Conversely, electron-donating groups in the para position of this ring increased affinity. nih.gov This data provided clear principles for designing more potent antagonists by guiding the selection of smaller, less hydrophobic substituents. nih.gov

Further examples of rational design based on SAR include:

Antitubercular Agents: SAR studies on indoleamide analogues identified that substitutions at the 4- and 6-positions of the indole ring were optimal for activity against Mycobacterium tuberculosis. nih.gov This led to the selection of the 4,6-difluoroindole (B180311) scaffold for further development using fragment-based drug design. nih.gov

HIV-1 Integrase Inhibitors: After identifying an initial indole-2-carboxylic acid hit, structural optimizations were rationally guided. nih.gov Analysis of the binding mode suggested that introducing a longer branch at the C3 position of the indole core would improve interactions with a nearby hydrophobic cavity in the enzyme, a hypothesis that was confirmed when the derivative 20a showed a markedly increased inhibitory effect. nih.govnih.gov

Table 1: SAR-Guided Optimization of HIV-1 Integrase Inhibitors

CompoundModification from Parent Compound 3Integrase Inhibitory Activity (IC₅₀)Improvement Factor
Compound 3Parent Scaffold12.41 µM-
Compound 17bHydrolysis of ester to carboxylic acid0.39 µM~32x
Compound 20aAddition of long branch at C3 and hydrolysis of ester0.13 µM~95x
Compound 20bVariation of C3 branch and hydrolysis of ester0.64 µM~19x

Data sourced from nih.gov

Strategies for Improving Selectivity and Potency

Beyond initial activity, the refinement of a drug candidate focuses on maximizing its potency against the intended target while minimizing off-target effects, thereby improving its selectivity. For dichloroindole-2-carboxylate derivatives, several chemical strategies have been successfully employed.

Improving Potency: A powerful strategy to enhance potency is to improve the key interactions between the drug molecule and its target. In the development of HIV-1 integrase inhibitors, a significant leap in potency was achieved through the simple hydrolysis of the C2-carboxylate ester to a free carboxylic acid. nih.gov This modification enhanced the molecule's ability to form a bis-bidentate chelation with the two essential Mg²⁺ ions in the active site, leading to a dramatic increase in inhibitory activity. nih.gov For example, compound 20a (with a free carboxyl group) was approximately 95 times more potent than its parent compound. nih.gov

Improving Selectivity: Selectivity is crucial for reducing side effects. A key challenge in cancer therapy is to target mutated proteins in cancer cells while sparing their normal, wild-type (WT) counterparts in healthy cells. In the development of anticancer agents based on the 5-chloro-indole-2-carboxylate scaffold, derivatives were designed to inhibit the mutated EGFRT790M protein. mdpi.com Remarkably, compounds 3b and 3e demonstrated an 8-fold greater selectivity for the mutant EGFRT790M protein over the WT version, representing a significant step towards a more targeted and less toxic therapy. mdpi.com This selectivity was achieved by optimizing the substitutions on the phenethyl moiety of the core structure. mdpi.com

Development of Novel Chemical Entities with Specific Biological Properties

The "this compound" core and its close analogues serve as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of biological target. By applying the design principles discussed above, this scaffold has been elaborated into a diverse range of novel chemical entities with highly specific and potent biological activities.

Table 2: Biological Applications of Dichloroindole-2-Carboxylate Derivatives

Biological Property / TargetCore Scaffold / Derivative ClassTherapeutic PotentialReference
Antagonist of Glycine Binding Site (NMDA Receptor)3-Substituted 4,6-dichloroindole-2-carboxylic acidsNeuroprotection, Anticonvulsant nih.gov
CysLT₁ Selective Antagonist3-Substituted 4,6-dichloro-1H-indole-2-carboxylatesAnti-inflammatory (Asthma, Allergic Rhinitis) nih.gov
Antitubercular Agent (MmpL3 Transporter)4,6-Dichloro-1H-indole-2-carboxamidesTuberculosis nih.gov
Anticancer (EGFR/BRAF Pathway Inhibitor)5-Chloro-indole-2-carboxylatesCancer (e.g., Melanoma) mdpi.com
HIV-1 Integrase InhibitorIndole-2-carboxylic acidsAntiviral (HIV/AIDS) nih.gov, nih.gov
Cholesterol Reduction5-Chloroindole-2-carboxylic acidHyperlipidemia mdpi.com

The successful development of these varied agents underscores the chemical versatility of the dichloroindole-2-carboxylate framework. It serves as an excellent starting point for modification, allowing for the fine-tuning of electronic and steric properties to achieve high affinity and selectivity for a wide array of biological targets, from enzymes like HIV-1 integrase to cell surface receptors like CysLT₁. nih.govnih.gov

Analytical and Spectroscopic Characterization Methodologies for Indole 2 Carboxylate Research

Chromatographic Techniques for Compound Purity and Isolation

Chromatography is indispensable for assessing the purity of newly synthesized compounds and for their isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques routinely employed for these purposes in the study of indole-2-carboxylate (B1230498) derivatives.

HPLC is a cornerstone technique for verifying the purity of indole-2-carboxylates and for monitoring the progress of chemical reactions. The method separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a compound like Ethyl 4,7-dichloro-1H-indole-2-carboxylate, which is relatively non-polar, reversed-phase HPLC is the most common approach.

In a typical setup, a C18 (octadecylsilyl) column is used as the stationary phase, which retains hydrophobic compounds. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid or trifluoroacetic acid) to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups. The components are detected as they elute from the column, most commonly by a UV detector set at a wavelength where the indole (B1671886) ring exhibits strong absorbance. The purity of the sample is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. For instance, studies on similar substituted indole-2-carboxylates have reported purity assessments using such methods, confirming purities greater than 98%. mdpi.com

Table 1: Representative HPLC Conditions for Analysis of Substituted Indole-2-Carboxylates

Parameter Typical Value/Condition
Instrument Agilent 1260 Infinity II or similar
Column C18, 4.6 x 150 mm, 5 µm

| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) | | Gradient | Linear gradient, e.g., 10% to 90% B over 15 minutes | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm and 280 nm | | Injection Volume | 10 µL |

UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This results in substantially higher resolution, improved sensitivity, and much faster analysis times. For the analysis of this compound, a UPLC method would offer a more rapid and efficient assessment of purity compared to HPLC. The fundamental principles of separation remain the same as in reversed-phase HPLC, but the operational parameters are adjusted to accommodate the smaller particle size, requiring higher pressures. A UPLC system could resolve closely related impurities from the main compound in a fraction of the time required by an HPLC system, making it highly suitable for high-throughput screening and reaction monitoring in synthetic chemistry labs. mdpi.comresearchgate.net

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for confirming the molecular weight of newly synthesized compounds like this compound.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. As the separated components elute from the LC column, they are introduced into the ion source of the mass spectrometer. This hyphenated technique is invaluable as it provides both the retention time (from LC) and the molecular weight information (from MS) for each component in a mixture. For this compound (molecular formula C₁₁H₉Cl₂NO₂), the expected molecular weight is approximately 257.1 g/mol . An LC-MS analysis would aim to detect the corresponding molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be expected for the molecular ion, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

For unambiguous confirmation of the elemental composition of a molecule, ESI-HRMS is the gold standard. Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio with extremely high accuracy (typically to within 5 parts per million).

This level of precision allows for the determination of the exact elemental formula of the ion. For this compound, the theoretical exact mass of the protonated molecule [C₁₁H₁₀Cl₂NO₂]⁺ can be calculated. A comparison between the experimentally measured mass and the theoretical mass provides definitive evidence of the compound's chemical formula. Research on analogous substituted indole-2-carboxylates frequently reports ESI-HRMS data to confirm the successful synthesis of the target structures. mdpi.comresearchgate.net

Table 2: Predicted ESI-HRMS Data for this compound

Ion Formula Ion Type Calculated m/z
C₁₁H₁₀³⁵Cl₂NO₂ [M+H]⁺ 258.0083
C₁₁H₁₀³⁵Cl³⁷ClNO₂ [M+2+H]⁺ 260.0054
C₁₁H₁₀³⁷Cl₂NO₂ [M+4+H]⁺ 262.0024

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of an organic compound. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H NMR and ¹³C NMR would be essential for the structural confirmation of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for each unique proton in the molecule. The ethyl ester group would produce a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The proton on the indole nitrogen (N-H) would typically appear as a broad singlet. The aromatic region would show signals for the three protons on the indole core. The H-3 proton would likely be a singlet. The H-5 and H-6 protons would appear as a pair of doublets, coupled to each other.

The ¹³C NMR spectrum provides information on the carbon framework. It would show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the eight carbons of the dichloro-indole ring system. The positions of these signals are influenced by the electron-withdrawing effects of the chlorine atoms and the ester group. While specific spectral data for this compound is not widely documented, the expected shifts can be predicted based on data from the parent compound, ethyl indole-2-carboxylate, and known substituent effects. researchgate.netnih.gov

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Shift (ppm) Multiplicity Assignment
~9.0-10.0 br s N-H
~7.2-7.4 d H-5 or H-6
~7.0-7.2 d H-6 or H-5
~7.1-7.3 s H-3
~4.4 q -OCH₂CH₃
~1.4 t -OCH₂CH₃
¹³C NMR Predicted Shift (ppm) Assignment
~161 C=O
~135 C-7a
~130 C-3a
~128 C-2
~125 C-4
~124 C-6
~122 C-5
~115 C-7
~105 C-3
~62 -OCH₂CH₃
~14 -OCH₂CH₃

Note: Predicted shifts are estimates based on analogous structures and are typically recorded in a solvent like DMSO-d₆ or CDCl₃.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum provides definitive information about the arrangement of protons on the indole ring and the ethyl ester group.

While comprehensive, publicly accessible spectral data from peer-reviewed journals for this specific compound is limited, chemical suppliers confirm the consistency of their synthesized batches with expected ¹H NMR spectra. chemscene.com Based on the known effects of electron-withdrawing chloro-substituents and the general features of the indole-2-carboxylate scaffold, a theoretical ¹H NMR spectrum can be predicted.

The spectrum is expected to show distinct signals corresponding to the ethyl group protons—a triplet for the methyl (CH₃) group and a quartet for the methylene (CH₂) group, arising from their mutual spin-spin coupling. The protons on the aromatic core (H-3, H-5, and H-6) would appear as distinct signals in the aromatic region of the spectrum. The presence of chlorine atoms at positions 4 and 7 significantly influences the chemical shifts of the adjacent protons, typically shifting them downfield. The proton at the H-3 position of the indole ring is expected to appear as a singlet. The two remaining adjacent protons on the benzene (B151609) ring, H-5 and H-6, would likely appear as a pair of doublets due to coupling with each other. The NH proton of the indole ring typically appears as a broad singlet at a higher chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
NH (Indole) Broad Singlet > 11.0
H-5 Doublet ~7.0-7.5
H-6 Doublet ~7.0-7.5
H-3 Singlet ~7.2
OCH₂ (Ethyl) Quartet ~4.4

Note: The predicted values are based on general principles and data from similar indole compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing ¹H NMR, Carbon-13 (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Ester) 160-165
C-7a 135-140
C-3a 127-130
C-2 125-128
C-4 124-127
C-7 120-123
C-6 120-123
C-5 115-118
C-3 105-110
OCH₂ (Ethyl) 60-65

Note: The predicted values are based on general principles and data from similar indole compounds. Actual experimental values may vary.

X-ray Crystallography for Ligand-Protein Binding Analysis

X-ray crystallography is an indispensable tool for visualizing the three-dimensional structure of molecules at atomic resolution. In medicinal chemistry and structural biology, it is the gold standard for determining how a ligand, such as an indole-2-carboxylate derivative, binds to its protein target.

The process involves growing a high-quality crystal of the protein-ligand complex and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein and the bound ligand can be modeled. This provides precise details about the binding orientation of the ligand and the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the complex.

While the crystal structure of the parent compound, Ethyl 1H-indole-2-carboxylate, has been reported, there are no publicly available X-ray crystallography studies detailing the binding of this compound to a protein target. However, the methodology remains critically important for the rational design of more potent and selective inhibitors based on this scaffold. For instance, crystallographic studies of similar indole derivatives have been instrumental in developing inhibitors for targets like HIV-1 integrase and various kinases. Such studies reveal the crucial role of substituents on the indole ring in modulating binding affinity and specificity, information that is vital for structure-based drug design.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of substituted indole-2-carboxylates has traditionally relied on established methods like the Fischer, Bartoli, and Leimgruber–Batcho indole (B1671886) syntheses. sci-hub.senih.gov For instance, a related compound, ethyl-4,6-dichloro-1H-indole-2-carboxylate, has been prepared using a two-step procedure involving a Japp–Klingemann condensation followed by a Fischer indole ring closure. nih.gov While effective, these classical routes can sometimes be limited by harsh conditions or the availability of starting materials.

Future research is geared towards developing more efficient, versatile, and environmentally benign synthetic strategies. Key areas of exploration include:

One-Pot Reactions: The development of one-pot, multi-step reaction sequences offers significant advantages in terms of reduced waste, time, and resource expenditure. A one-pot synthesis for novel 1-alkoxyindoles has been successfully achieved through a sequence of nitro reduction, intramolecular condensation, and nucleophilic addition, followed by in-situ alkylation. mdpi.com Applying similar principles to the synthesis of 4,7-dichloroindole (B1610655) derivatives from readily available precursors like substituted nitrotoluenes could streamline the production of diverse compound libraries. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times and improve yields for indole synthesis. Researchers have demonstrated that indole-2-carboxylate (B1230498) derivatives can be produced rapidly and in excellent yields from aryl aldehydes and ethyl isocyanoacetate in the presence of a copper catalyst and an ionic liquid under microwave conditions. researchgate.net Adapting this methodology for dichloro-substituted starting materials could provide a rapid entry to the target scaffold.

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of indole derivatives. The precise control over reaction parameters like temperature, pressure, and residence time can lead to improved yields and purity, minimizing the formation of isomeric byproducts that can be a challenge in traditional batch syntheses of substituted indoles. arkat-usa.org

Novel Cyclization Strategies: Research into new catalytic systems, such as transition-metal-catalyzed C-H activation and annulation reactions, is opening new avenues for indole ring construction. These methods could enable the synthesis of the 4,7-dichloroindole core from unconventional starting materials, offering greater flexibility and novelty in molecular design.

Development of Multi-Targeting Agents

The complexity of diseases like cancer, which involve multiple aberrant signaling pathways, has spurred the shift from single-target drugs to multi-target-directed ligands (MTDLs). nih.govnih.gov The indole scaffold is exceptionally well-suited for this approach, as its derivatives have been shown to inhibit several key protein families simultaneously, most notably protein kinases. nih.govnih.gov

Future research on Ethyl 4,7-dichloro-1H-indole-2-carboxylate should focus on its potential as a backbone for MTDLs targeting key proteins implicated in cancer progression. Indole-2-carboxamide derivatives have shown potent inhibitory activity against multiple tyrosine kinases that are crucial for tumor growth, angiogenesis, and metastasis. acs.org

Table 1: Kinase Inhibitory Activity of Selected Indole Derivatives

Compound Target Kinase IC₅₀ (nM) Reference Compound IC₅₀ (nM) Source
Va EGFR 71 ± 06 Erlotinib 80 ± 05 nih.gov
Va BRAFV600E 77 Erlotinib 60 nih.gov
5e EGFR 93 ± 8 Erlotinib 80 ± 5 nih.gov
5h CDK2 11 Dinaciclib 20 nih.gov
6i EGFR - - - acs.org
6i HER2 - - - acs.org
6i VEGFR-2 - - - acs.org
6i CDK2 - - - acs.org

This table presents the half-maximal inhibitory concentration (IC₅₀) values for various indole derivatives against several protein kinases, demonstrating the potential of the indole scaffold for multi-target inhibition. Compound Va is a chlorinated indole-2-carboxamide derivative.

The development strategy would involve designing derivatives of the 4,7-dichloroindole scaffold to simultaneously engage targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov For example, studies have shown that specific substitutions on the indole ring and carboxamide moiety can yield compounds with potent, dual inhibitory profiles. nih.govnih.gov The dichloro substitution pattern on the lead compound could be systematically modified to optimize binding affinity and selectivity across a desired panel of kinases, leading to agents with enhanced therapeutic efficacy and a reduced likelihood of developing resistance. acs.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized pharmaceutical research by accelerating timelines and reducing costs. ijirt.org These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and suggest novel molecular structures. mednexus.orgacs.org

For the this compound scaffold, AI and ML can be pivotal in several ways:

Virtual Screening and Docking: AI-powered platforms can screen massive virtual libraries of potential derivatives against the three-dimensional structures of biological targets. acs.orgmdpi.com Molecular docking studies can predict the binding modes and affinities of novel 4,7-dichloroindole-2-carboxylate derivatives within the active sites of kinases or other enzymes, helping to prioritize the most promising candidates for synthesis and biological testing. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): ML models, such as graph neural networks, can be trained on existing data from indole derivatives to build robust QSAR models. mdpi.comastrazeneca.com These models can predict the biological activity of unsynthesized compounds based on their chemical structure, guiding the rational design of new derivatives with improved potency and selectivity. astrazeneca.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity for a target and favorable drug-like characteristics (e.g., absorption, distribution, metabolism, and excretion - ADME). jsr.org By using the 4,7-dichloroindole-2-carboxylate core as a starting point or constraint, these models could generate novel, patentable chemical matter with a high probability of success.

Predictive Toxicology: A significant challenge in drug development is predicting adverse effects early. AI algorithms can be trained to identify potential toxicophores or predict off-target interactions, allowing researchers to deprioritize or modify compounds that are likely to fail in later stages due to toxicity. acs.org

By leveraging these computational approaches, the exploration of the chemical space around this compound can be performed more efficiently and intelligently, maximizing the potential for discovering a successful drug candidate. ijirt.org

Addressing Drug Resistance Mechanisms through Indole-2-carboxylate Modulation

Drug resistance is a major obstacle in the effective treatment of both cancer and infectious diseases. researchgate.net Indole derivatives have shown significant promise in overcoming resistance through various mechanisms, making this a critical area of research for the 4,7-dichloroindole scaffold. nih.govnih.gov

Overcoming Multidrug Resistance (MDR) in Cancer: A common mechanism of resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell. ulisboa.pt Novel indole derivatives have been shown to reverse this resistance by inhibiting P-gp, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs. nih.govaacrjournals.org Research into 4,7-dichloroindole-2-carboxylate derivatives could focus on their ability to act as P-gp modulators, potentially resensitizing resistant tumors to standard chemotherapy.

Table 2: Reversal of Multidrug Resistance by Indole Derivatives

Cell Line Resistance Mechanism Indole Derivative Effect Mechanism of Action Source
P388/Adr P-glycoprotein (P-gp) overexpression Potentiated cytotoxicity of Adriamycin, vinblastine, and vincristine (B1662923) Inhibited P-gp photoaffinity labeling and drug efflux nih.gov, aacrjournals.org
HCT116 (p53+/+) ABCB1-mediated MDR Synergistically enhanced the effect of doxorubicin Reversion of MDR mediated by P-glycoprotein ulisboa.pt

This table summarizes findings on how indole derivatives can counteract multidrug resistance in cancer cell lines.

Combating Antibiotic Resistance: The emergence of metallo-β-lactamases (MBLs), such as New Delhi Metallo-β-lactamase (NDM-1), poses a severe threat to the efficacy of β-lactam antibiotics. researchgate.net There are currently no clinically approved inhibitors for MBLs. Excitingly, indole-2-carboxylic acids have been identified as a promising class of NDM-1 inhibitors. researchgate.net These compounds are thought to work by coordinating with the zinc ions in the enzyme's active site, mimicking the transition state of β-lactam hydrolysis and thus blocking its activity. The development of 4,7-dichloroindole-2-carboxylate derivatives as potent and selective MBL inhibitors could restore the activity of carbapenem (B1253116) antibiotics against highly resistant bacteria. researchgate.net

Translational Research Potential of Dichloroindole Derivatives

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For dichloroindole derivatives, the path from the laboratory to the clinic involves demonstrating their therapeutic potential in relevant preclinical models of disease.

Oncology: Given the established role of indole derivatives as kinase inhibitors and antiproliferative agents, a key translational path for 4,7-dichloroindole-2-carboxylate derivatives is in cancer therapy. nih.govnih.gov Research would involve evaluating lead compounds in various cancer cell lines, followed by in vivo studies in animal models (e.g., tumor xenografts) to assess efficacy and pharmacokinetics. nih.govnih.gov The ability to overcome drug resistance mechanisms would be a particularly valuable attribute, positioning these compounds for use in combination therapies for advanced or refractory cancers. nih.gov

Infectious Diseases: The potential for indole-2-carboxylates to act as MBL inhibitors provides a clear translational opportunity in combating antibiotic-resistant infections. researchgate.net Preclinical development would focus on demonstrating in vivo efficacy in animal models of infection caused by MBL-producing bacteria. The goal would be to develop a co-drug that could be administered alongside existing β-lactam antibiotics to restore their effectiveness.

Neurodegenerative Diseases: The indole scaffold is also being explored for its potential in treating neurodegenerative conditions like Alzheimer's disease. nih.gov Some indole derivatives have been designed as multi-target agents that inhibit cholinesterases and modulate neuroinflammation. nih.govresearchgate.net While a more distant prospect, exploring the neuroprotective or anti-inflammatory properties of 4,7-dichloroindole-2-carboxylate derivatives could open up new therapeutic avenues.

The successful translation of these derivatives will depend on rigorous preclinical evaluation to establish a strong efficacy and safety profile, paving the way for future clinical trials. nih.gov The versatility of the indole scaffold suggests that derivatives of this compound hold significant promise for addressing unmet medical needs. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4,7-dichloro-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions under acidic or basic catalysis. For example, refluxing intermediates with sodium acetate in acetic acid (3–5 hours) facilitates cyclization and esterification. Key parameters include temperature control (e.g., maintaining 276–278 K for sensitive intermediates) and stoichiometric ratios to minimize side products . Post-synthesis, acidification (pH 3–4) precipitates the product, which is purified via recrystallization (e.g., DMF/acetic acid mixtures) .

Q. How is this compound characterized spectroscopically, and what are critical spectral markers?

  • Methodological Answer :

  • IR Spectroscopy : Look for carbonyl (C=O) stretches near 1690–1750 cm⁻¹ and indole N–H stretches around 3280 cm⁻¹ .
  • NMR : The ethyl ester group appears as a triplet (δ ~1.35 ppm, CH₂CH₃) and quartet (δ ~4.40 ppm, OCH₂). Aromatic protons in the dichloro-substituted indole ring resonate as doublets or multiplets (δ 7.25–7.50 ppm) .
  • Mass Spectrometry : The molecular ion peak (m/z ~274) and fragment ions (e.g., loss of COOEt) confirm the structure .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. While the compound is generally stable, avoid exposure to strong oxidizers or bases. Stability tests (TGA/DSC) are recommended to assess decomposition thresholds, as no published data on melting points or hygroscopicity are available .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction with SHELX software for refinement. Key steps:

Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Refinement : Apply SHELXL-2018/3 for full-matrix least-squares refinement. Hydrogen atoms are placed geometrically and refined isotropically .

Validation : Check for R-factor convergence (e.g., R₁ < 0.05) and analyze residual electron density maps to confirm absence of disorder .

Q. How should researchers address contradictions in reported physical property data (e.g., melting points)?

  • Methodological Answer :

  • Reproducibility : Replicate synthesis and purification steps using standardized protocols (e.g., gradient recrystallization).
  • Analytical Cross-Check : Combine DSC for melting behavior and PXRD to detect polymorphic variations .
  • Documentation : Report detailed experimental conditions (heating rate, solvent purity) to contextualize discrepancies .

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents (e.g., hydantoin groups) at the 3-position to enhance binding to biological targets. Use Suzuki coupling for boronate intermediates .
  • Structure-Activity Relationship (SAR) : Test derivatives in enzymatic assays (e.g., acetylcholinesterase inhibition) and correlate activity with electronic (Hammett σ) or steric parameters .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with receptor sites .

Q. How can researchers mitigate risks when handling this compound in biological assays?

  • Methodological Answer :

  • Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., MTT on HCT116 cells) before in vivo studies .
  • PPE : Use nitrile gloves, P95 respirators, and fume hoods to prevent inhalation or dermal exposure .
  • Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal via certified hazardous waste services .

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Reactant of Route 1
Reactant of Route 1
Ethyl 4,7-dichloro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,7-dichloro-1H-indole-2-carboxylate

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